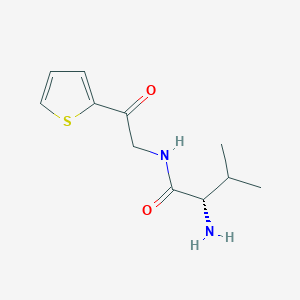

(S)-2-Amino-3-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide

Description

(S)-2-Amino-3-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide is a chiral amide derivative characterized by a branched amino acid backbone (2-amino-3-methylbutyramide) linked to a thiophene-containing ethylketone moiety. However, commercial availability of this compound has been discontinued as per recent catalogs .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-7(2)10(12)11(15)13-6-8(14)9-4-3-5-16-9/h3-5,7,10H,6,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOVWXQJHILVCN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)C1=CC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)C1=CC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

(S)-2-Amino-3-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide is being explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds containing thiophene rings exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the thiophene structure can enhance the efficacy of anticancer agents .

- Neuroprotective Effects : There is growing interest in the neuroprotective properties of compounds similar to this compound. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex heterocyclic compounds, which are valuable in medicinal chemistry .

- Functionalization Reactions : The presence of both amino and carbonyl groups enables various chemical reactions, including acylation and alkylation, facilitating the development of new derivatives with enhanced properties .

Material Science

Research into the applications of this compound extends to material science:

- Polymer Chemistry : The compound can be utilized in the formulation of polymers with specific functionalities, particularly those requiring enhanced thermal stability or electrical conductivity due to the presence of sulfur in the thiophene ring .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on derivatives of this compound, demonstrating significant cytotoxicity against breast cancer cells. The research highlighted that modifications at the N-position could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Neuroprotection

In a study examining neuroprotective agents, researchers found that compounds similar to this compound significantly reduced neuronal death induced by oxidative stress in vitro. This suggests potential applications in treating conditions like Alzheimer's disease.

Chemical Reactions Analysis

Nucleophilic Substitution (SN2)

The compound participates in SN2 reactions at its alkyl halide-derived sites. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Mechanism :

-

Isocyanide nucleophiles attack the electrophilic carbon in a backside displacement.

-

Transition state stabilization occurs via polar solvents (e.g., DMF) .

-

Nitrilium intermediates form, confirmed by mass spectrometry .

Acylation Reactions

The amino group undergoes acylation with reagents like thionyl chloride (SOCl₂) or anhydrides .

| Substrate | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Amino group | SOCl₂ | Et₃N, THF, 2h, RT | Acetylated amide derivatives | 46–75% |

| Amino group | Acetic anhydride | Pyridine, sealed vessel | N-acetyl derivatives | 60–85% |

text1. **3** (0.35 mmol) + SOCl₂ (9.35 mmol) in THF with Et₃N → acyl chloride intermediate. 2. Add amine (0.75 mmol) → stir 2h at RT. 3. Purify via flash chromatography (cyclohexane/ethyl acetate).

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines .

| Conditions | Products | Applications |

|---|---|---|

| 80% H₂SO₄, reflux | Carboxylic acid (CONH₂ → COOH) | Bioisostere preparation |

| NaOH/H₂O, 60°C | Free amine + ketone byproducts | Degradation studies |

Stability Notes :

-

Stable in neutral aqueous solutions but degrades under extreme pH.

Oxidation

The thiophene ring and secondary alcohol groups are susceptible to oxidation.

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ | Acidic, 60°C | Thiophene → sulfoxide |

| CrO₃ | Organic solvent | Alcohol → ketone |

Mechanistic Insight :

-

Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides.

Coupling Reactions

Pd/Cu-mediated coupling enables functionalization at the thiophene or amide positions .

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Suzuki coupling | Phenylboronic acid, Cu(OAc)₂ | Biaryl derivatives | 50–70% |

| Ugi multicomponent | Isocyanides, aldehydes | Cyclized peptidomimetics | 60–80% |

text1. **24a** + R-phenylboronic acid + Cu(OAc)₂/Et₃N → **30a,b**. 2. Reflux with H₂SO₄ converts -CN to -CONH₂ (**31a,b**)[5].

Key Stability and Reactivity Trends

-

Temperature Sensitivity : Reactions require <80°C to prevent decomposition .

-

Solvent Compatibility : DMF > THF > methanol for polar reactions .

-

Stereochemical Integrity : Chiral center remains intact in SN2 but may racemize under strong acids/bases.

This compound’s versatility in nucleophilic, acylative, and oxidative transformations makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry . Experimental protocols emphasize controlled conditions to optimize yields and purity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several bioactive molecules, as outlined below:

Key Differences in Bioactivity and Pharmacokinetics

- Thiophene vs. In contrast, LM11A-31’s morpholino group improves water solubility, critical for CNS penetration in Alzheimer’s therapy .

- Clinical Relevance: LM11A-31’s progression to Phase IIa trials highlights the therapeutic viability of branched amino acid derivatives with solubilizing groups (e.g., sulfate salts). The discontinuation of the target compound may reflect challenges in stability, synthesis, or efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound's synthesis typically involves coupling the thiophene-containing fragment (e.g., 2-thiophenecarbonyl chloride) with the amino-butyramide core under Schotten-Baumann conditions. Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using design-of-experiment (DoE) approaches. For example, highlights the use of thiophene derivatives as building blocks in multi-step syntheses. Monitor intermediates via HPLC or LC-MS to track byproduct formation . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is advised.

Q. How should researchers characterize the stereochemical purity of this compound, given its chiral centers?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection to resolve enantiomers. emphasizes that minor chromatographic changes (e.g., mobile phase pH, column temperature) can separate epimers, which is critical for validating stereochemical integrity . Complementary techniques like circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) can confirm absolute configuration.

Q. What stability studies are necessary for this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via UPLC-MS and quantify impurities using validated methods. underscores the importance of stability data for interpreting biological assay results, as degradation products may confound activity profiles . Store lyophilized samples at −80°C under inert gas (argon) to minimize oxidation.

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound, particularly in neurological or anti-inflammatory contexts?

- Methodological Answer : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binders. and suggest leveraging structural analogs (e.g., thiophene or acetamide derivatives) to hypothesize targets like kinases or G-protein-coupled receptors . Follow up with cellular assays (e.g., cAMP ELISA, calcium flux) and siRNA knockdown to confirm target relevance.

Q. What strategies resolve contradictions in activity data across in vitro vs. in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform metabolite profiling (LC-HRMS) of plasma samples from in vivo studies to identify active/inactive derivatives. notes that structural complexity (e.g., nitrososulfanyl groups) can lead to unexpected metabolic pathways, necessitating PK/PD modeling . Adjust experimental designs to include prodrug formulations or co-administration with CYP450 inhibitors.

Q. How should impurity profiles be managed during scale-up synthesis to meet regulatory standards?

- Methodological Answer : Implement quality-by-design (QbD) principles to identify critical process parameters affecting impurities. and recommend using orthogonal analytical methods (e.g., NMR for structural elucidation, ICP-MS for metal contaminants) to characterize impurities ≥0.1% . For genotoxic impurities, adhere to ICH M7 guidelines using Ames tests or computational toxicity prediction tools.

Q. What computational methods predict the compound’s interaction with enantioselective enzymes or transporters?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with chiral-binding pockets (e.g., cytochrome P450 isoforms). and highlight the utility of in silico tools for optimizing thiophene-based scaffolds to reduce off-target effects . Validate predictions with enzyme inhibition assays (e.g., fluorometric CYP450 screening).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.